Cas no 1807094-99-0 (2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine)

2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine
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- インチ: 1S/C7H2F2IN3O2/c8-7(9)5-3(1-11)12-2-4(6(5)10)13(14)15/h2,7H
- InChIKey: DWPUSXVNAYVPCG-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=C(C#N)C=1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 300
- トポロジー分子極性表面積: 82.5
- 疎水性パラメータ計算基準値(XlogP): 2
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029043979-1g |
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine |
1807094-99-0 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
Alichem | A029043979-500mg |
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine |
1807094-99-0 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
Alichem | A029043979-250mg |
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine |
1807094-99-0 | 97% | 250mg |
$998.40 | 2022-03-31 |
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine 関連文献
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridineに関する追加情報
Introduction to 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine (CAS No. 1807094-99-0)
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine, with the CAS number 1807094-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitropyridines, which are known for their versatile applications in medicinal chemistry due to their unique structural and electronic properties.
The molecular structure of 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine incorporates several key functional groups, including a cyano group, a difluoromethyl group, an iodine substituent, and a nitro group. These functional groups contribute to the compound's reactivity and make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the iodine atom, in particular, makes it a useful building block for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential therapeutic applications. Nitropyridines have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The specific arrangement of functional groups in 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine suggests that it may exhibit similar bioactivities. Preliminary studies have shown that derivatives of this compound can interact with biological targets in ways that warrant further investigation.
The difluoromethyl group is particularly noteworthy as it is frequently incorporated into drug candidates due to its ability to enhance metabolic stability and binding affinity. In the context of 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine, this group may play a crucial role in modulating the compound's pharmacokinetic properties. Additionally, the cyano group can serve as a handle for further chemical modifications, allowing researchers to explore different pharmacological profiles.
The iodo substituent on the pyridine ring is another important feature that facilitates further synthetic transformations. Iodinated pyridines are commonly used in medicinal chemistry because they can be easily converted into other functional groups through various coupling reactions. This property makes 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine a versatile intermediate for constructing more complex molecules.
The nitro group in the molecule is known to influence both the electronic properties and the reactivity of the compound. In some cases, nitro groups can be reduced to amino groups, which are crucial for biological activity. The position of the nitro group at the 5-position of the pyridine ring in 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine may affect its interaction with biological targets, making it an interesting candidate for drug discovery.
In academic research, 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine has been utilized as a precursor in the synthesis of various nitrogen-containing heterocycles. These heterocycles are of great interest due to their prevalence in natural products and pharmaceuticals. For instance, researchers have explored its use in generating pyridazine and pyrimidine derivatives, which have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer pathways.
The synthesis of 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine involves multi-step organic transformations that highlight its complexity and synthetic utility. The process typically begins with the preparation of a halogenated pyridine derivative, followed by functionalization with a cyano group and subsequent introduction of a difluoromethyl moiety. The final step often involves nitration at the appropriate position on the ring. Each step requires careful optimization to ensure high yield and purity.
The growing body of literature on nitropyridines underscores their potential as pharmacophores. For example, recent studies have demonstrated that certain nitropyridines exhibit potent activity against drug-resistant bacterial strains. The structural features of 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine, including its electron-withdrawing groups and halogen substituents, suggest that it may possess similar properties. Further investigation into its biological activity could uncover new therapeutic strategies.
The agrochemical industry has also shown interest in nitropyridines due to their potential as pesticides and herbicides. The unique combination of functional groups in 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine makes it a promising candidate for developing novel agrochemicals that target specific enzymatic pathways in pests while minimizing environmental impact.
In conclusion, 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine (CAS No. 1807094-99) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its structural features and synthetic accessibility make it a valuable tool for exploring new bioactive molecules. As research continues to uncover the therapeutic applications of nitropyridines, compounds like this will undoubtedly play a crucial role in developing next-generation drugs and agricultural solutions.
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